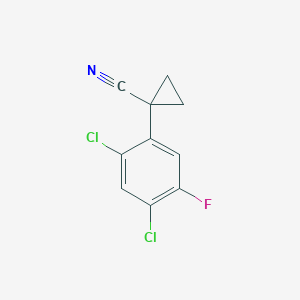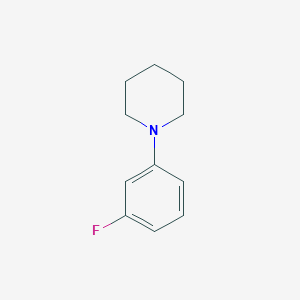
1,1-Dimethylpiperidin-1-ium-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylpiperidin-1-ium-4-one is an organic compound with the molecular formula C7H14NO. It is a quaternary ammonium compound, characterized by a piperidine ring with a ketone group at the fourth position and two methyl groups attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethylpiperidin-1-ium-4-one can be synthesized through the reaction of 1-methylpiperidin-4-one with methyl iodide. The reaction is typically carried out in acetone at 0°C, followed by stirring at room temperature for one hour . The reaction can be represented as follows:
1-methylpiperidin-4-one+methyl iodide→this compound iodide
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired purity.
化学反応の分析
Types of Reactions
1,1-Dimethylpiperidin-1-ium-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1,1-dimethylpiperidin-1-ium-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1-Dimethylpiperidin-1-ium-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a template in the synthesis of macrocycles.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical research.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,1-dimethylpiperidin-1-ium-4-one involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity. The presence of the quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their function and stability.
類似化合物との比較
1,1-Dimethylpiperidin-1-ium-4-one can be compared with other similar compounds, such as:
1-Methylpiperidin-4-one: Lacks the additional methyl group on the nitrogen atom, resulting in different reactivity and properties.
4-(Diphenylmethylene)-1,1-dimethylpiperidin-1-ium: Contains a diphenylmethylene group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
131703-79-2 |
|---|---|
分子式 |
C7H14NO+ |
分子量 |
128.19 g/mol |
IUPAC名 |
1,1-dimethylpiperidin-1-ium-4-one |
InChI |
InChI=1S/C7H14NO/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3/q+1 |
InChIキー |
XFTOTHNHXWGHQR-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCC(=O)CC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1h-Pyrazolo[3,4-b]pyridine-5-carboxylic acid,4-(3-chlorophenyl)-1-ethyl-4,7-dihydro-6-methyl-,ethyl ester](/img/structure/B8514977.png)
![tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B8514985.png)

![Ethyl 7-ethyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8514997.png)




![1-(Cyclopropylmethyl)-4-[2-(hydroxymethyl)phenyl]piperidin-4-ol](/img/structure/B8515022.png)



